

Enclomiphene Citrate In Vitro Dose-Response Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Enclomifene citrate*

Cat. No.: *B10775224*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vitro dose-response studies of enclomiphene citrate, a selective estrogen receptor modulator (SERM). The information is intended for researchers, scientists, and drug development professionals investigating the pharmacological properties and mechanism of action of this compound. The protocols and data presented herein are compiled from various scientific sources to facilitate the design and execution of in vitro experiments.

Introduction

Enclomiphene citrate is the trans-isomer of clomiphene citrate and functions primarily as an estrogen receptor (ER) antagonist.^{[1][2]} Its mechanism of action involves competing with estradiol for binding to estrogen receptors, thereby modulating the transcription of estrogen-responsive genes. This antagonistic activity is particularly relevant in tissues such as the hypothalamus and pituitary gland, where it can lead to an increase in the secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).^{[3][4]} In vitro assays are crucial for characterizing the specific interactions of enclomiphene with estrogen receptors and understanding its dose-dependent effects on cellular processes.

Quantitative Data Presentation

The following tables summarize the quantitative data from in vitro dose-response studies of enclomiphene citrate.

Table 1: Estrogen Receptor Binding Affinity of Enclomiphene Citrate

Receptor Subtype	Reported IC50 (nM)	Assay Type
Estrogen Receptor α (ER α)	4.56	Competitive Binding Assay
Estrogen Receptor β (ER β)	Data not available	-

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of Enclomiphene Citrate on Gonadotropin Secretion in Ovine Pituitary Cells in Culture

Treatment	Concentration (M)	Effect on Basal FSH Secretion	Effect on Estradiol (E2)-Inhibited FSH Secretion
Enclomiphene Citrate	10 ⁻⁶	Minor estrogenic action (slight decrease)	Antagonistic (blocked E2 inhibition)

This table is based on the findings of Huang & Miller (1983), which demonstrated the antagonistic properties of enclomiphene on estradiol-inhibited FSH secretion in an in vitro pituitary cell model.^[3]

Table 3: Dose-Response of Clomiphene Citrate (containing Enclomiphene) in an Estrogen Receptor α (ER α) Luciferase Reporter Assay

Clomiphene Citrate Concentration (M)	Agonistic/Antagonistic Effect on ER α
10-12	Agonistic
10-10	Agonistic
10-8	No significant effect
10-6	Antagonistic (in the presence of 17 β -estradiol)

This data is from a study on clomiphene citrate, of which enclomiphene is the major trans-isomer. The study utilized a cell-based transcription assay system in 293T cells transfected with an estrogen-responsive luciferase reporter plasmid and a human ER α expression plasmid.[5]
[6]

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of enclomiphene citrate for estrogen receptors.

Materials:

- Purified human ER α or ER β protein or cell lysates containing the receptor
- [3H]-Estradiol (radiolabeled ligand)
- Enclomiphene citrate
- Assay buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)
- Scintillation cocktail
- Glass fiber filters
- Filtration apparatus
- Scintillation counter

Procedure:

- Prepare a series of dilutions of unlabeled enclomiphene citrate.
- In a multi-well plate, combine the radiolabeled [3H]-Estradiol at a fixed concentration (typically at or below its K_d) with the various concentrations of enclomiphene citrate.
- Add the purified receptor or cell lysate to each well to initiate the binding reaction.
- Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-ligand complexes.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the amount of bound radioactivity using a scintillation counter.
- Plot the percentage of bound [3H]-Estradiol against the log concentration of enclomiphene citrate to determine the IC50 value.

Estrogen Receptor (ER α /ER β) Transcriptional Reporter Assay

This assay measures the functional activity of enclomiphene citrate as an agonist or antagonist of ER α and ER β .

Materials:

- HEK293T or other suitable host cells
- Expression plasmids for human ER α or ER β
- A luciferase reporter plasmid containing estrogen response elements (EREs)

- A control plasmid for transfection normalization (e.g., expressing Renilla luciferase)
- Cell culture medium and supplements
- Transfection reagent
- Enclomiphene citrate
- 17 β -Estradiol (E2)
- Luciferase assay reagent
- Luminometer

Procedure:

- Co-transfect the host cells with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid.
- Plate the transfected cells in a multi-well plate and allow them to recover.
- Treat the cells with a range of concentrations of enclomiphene citrate, either alone (to test for agonistic activity) or in combination with a fixed concentration of E2 (to test for antagonistic activity).
- Include appropriate controls: vehicle-only, E2-only.
- Incubate the cells for 24-48 hours.
- Lyse the cells and measure the luciferase activity using a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- Plot the normalized luciferase activity against the log concentration of enclomiphene citrate to determine the dose-response curve and EC50 (for agonists) or IC50 (for antagonists).

Ovine Pituitary Cell Culture for Gonadotropin Secretion Assay

This protocol is based on the methodology used to study the effects of enclomiphene on LH and FSH secretion.

Materials:

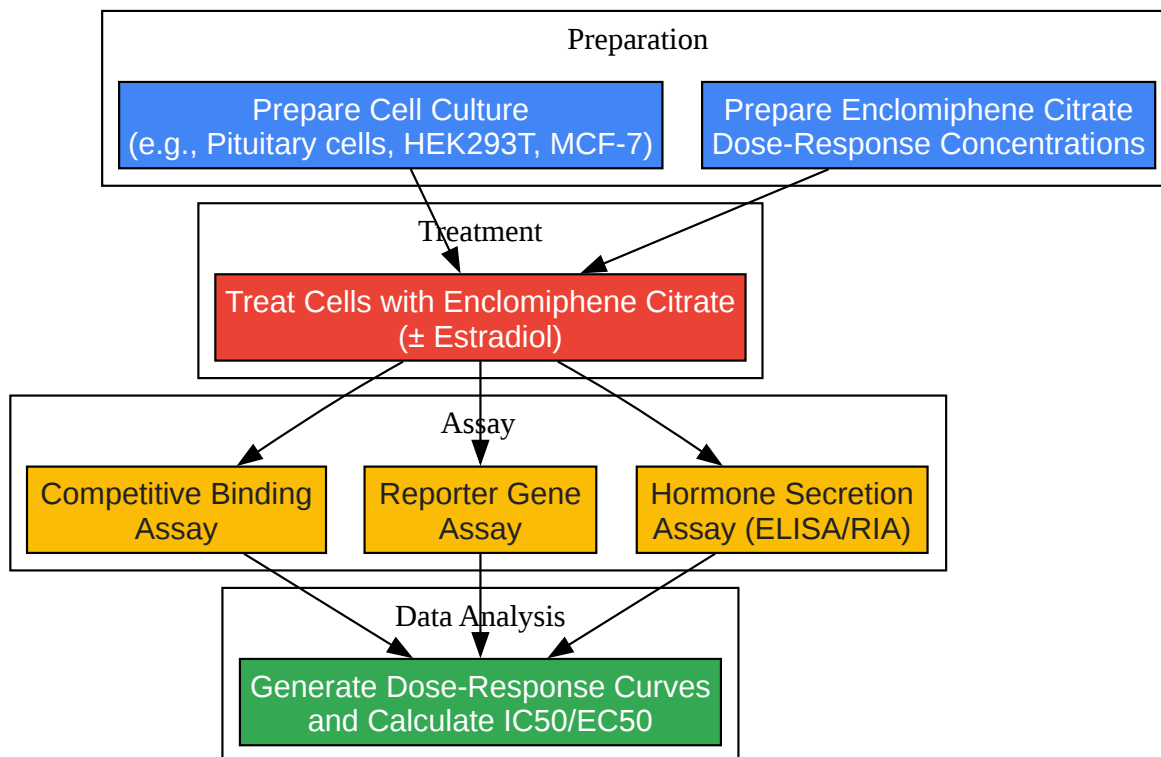
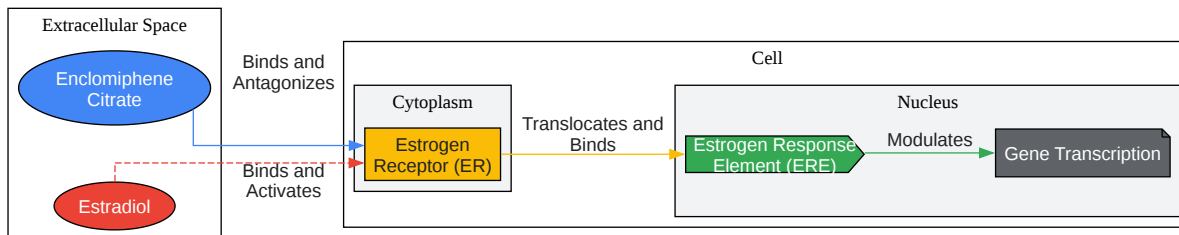
- Ovine pituitary glands
- Cell dispersion enzymes (e.g., collagenase, hyaluronidase)
- Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics
- Enclomiphene citrate
- 17 β -Estradiol (E2)
- Luteinizing hormone-releasing hormone (LHRH)
- Radioimmunoassay (RIA) or ELISA kits for LH and FSH

Procedure:

- Aseptically collect ovine pituitary glands and disperse the cells using enzymatic digestion.
- Plate the primary pituitary cells in multi-well plates and culture for a period to allow for recovery and adherence.
- Pre-treat the cells with various concentrations of enclomiphene citrate and/or E2 for a specified duration.
- To assess the effect on basal gonadotropin secretion, collect the culture medium after the treatment period.
- To assess the effect on stimulated gonadotropin secretion, treat the cells with LHRH for a short period and then collect the culture medium.

- Measure the concentrations of LH and FSH in the collected media using RIA or ELISA.
- Analyze the data to determine the dose-dependent effects of enclomiphene on basal and stimulated gonadotropin secretion.

Visualizations



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